molecular formula C₃₄H₃₅NO₁₀S B017946 Raloxifene 4'-Glucuronide CAS No. 182507-22-8

Raloxifene 4'-Glucuronide

Numéro de catalogue B017946
Numéro CAS: 182507-22-8
Poids moléculaire: 649.7 g/mol
Clé InChI: VHXYPEXOSLGZKH-WKRHDJAJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

Raloxifene is metabolized to Raloxifene 4'-Glucuronide primarily by the action of UDP-glucuronosyltransferases (UGTs), including UGT1A1 and UGT1A8, with significant contributions from the intestinal metabolism. Studies indicate that UGT1A8 and UGT1A10 are primary contributors to Raloxifene glucuronidation in the human jejunum, highlighting the role of intestinal glucuronidation in the drug's presystemic clearance (Kemp, Fan, & Stevens, 2002). The glucuronidation process significantly affects the drug's bioavailability and pharmacological activity, emphasizing the importance of UGT enzymes in Raloxifene metabolism.

Applications De Recherche Scientifique

Specific Scientific Field

This application falls under the field of Cancer Prevention Research .

Summary of the Application

Raloxifene is a second-generation selective estrogen receptor modulator used for the prevention and treatment of osteoporosis and the prevention of breast cancer in postmenopausal women . Raloxifene is extensively metabolized by glucuronidation to form raloxifene-6-glucuronide (ral-6-Gluc) and raloxifene-4’-glucuronide (ral-4’-Gluc) .

Methods of Application or Experimental Procedures

The study used homogenates from HEK293 UGT-overexpressing cell lines to show that raloxifene is glucuronidated primarily by the hepatic UGTs 1A1 and 1A9 and the extra-hepatic UGTs 1A8 and 1A10 .

Results or Outcomes

The study found that functional UGT1A1 transcriptional promoter genotypes were significantly associated with ral-6-Gluc formation in human liver microsomes . The UGT1A8*2 variant was significantly correlated with total raloxifene glucuronide formation in human jejunum homogenates . These data suggest that raloxifene metabolism may be dependent on UGT1A8 genotype and that UGT1A8 genotype may play an important role in overall response to raloxifene .

Pharmacokinetics

Specific Scientific Field

This application falls under the field of Pharmacokinetics .

Summary of the Application

The purpose of this study was to determine glucuronidation and Pharmacokinetics (PK) profiles of raloxifene in rats at different ages .

Methods of Application or Experimental Procedures

Raloxifene glucuronidation was characterized using S9 fractions prepared from different intestinal segments and the liver of F344 rats at 4-, 11-, and 28-week . PK studies were conducted to determine raloxifene oral bioavailability at different ages .

Results or Outcomes

The study found that the clearances in the duodenum at 4-week for both two glucuronides were significantly lower than those at the other two ages . The absolute oral bioavailability of raloxifene was 3.5-folds higher at 4-week compared to that at 11-weeks . These findings suggested that raloxifene metabolism in the duodenum was significantly slower at young age in rats, which increased the oral bioavailability of raloxifene .

Safety And Hazards

Raloxifene 4’-Glucuronide is for R&D use only. It is not for medicinal, household, or other use . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Orientations Futures

Raloxifene is a selective estrogen receptor modulator used for the prevention and treatment of osteoporosis and the prevention of breast cancer in postmenopausal women . The study of the origins of this unique pharmacology could lead to the development of new drugs with similar mechanisms of action .

Propriétés

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[6-hydroxy-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenoxy]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H35NO10S/c36-21-8-13-24-25(18-21)46-32(20-6-11-23(12-7-20)44-34-30(40)28(38)29(39)31(45-34)33(41)42)26(24)27(37)19-4-9-22(10-5-19)43-17-16-35-14-2-1-3-15-35/h4-13,18,28-31,34,36,38-40H,1-3,14-17H2,(H,41,42)/t28-,29-,30+,31-,34+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHXYPEXOSLGZKH-WKRHDJAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H35NO10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601312492
Record name Raloxifene 4′-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601312492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

649.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Raloxifene 4'-Glucuronide

CAS RN

182507-22-8
Record name Raloxifene 4′-glucuronide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=182507-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Raloxifene 4'-glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182507228
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Raloxifene 4′-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601312492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RALOXIFENE 4'-GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZ95WFT3LZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Raloxifene 4'-Glucuronide
Reactant of Route 2
Reactant of Route 2
Raloxifene 4'-Glucuronide
Reactant of Route 3
Reactant of Route 3
Raloxifene 4'-Glucuronide
Reactant of Route 4
Raloxifene 4'-Glucuronide
Reactant of Route 5
Reactant of Route 5
Raloxifene 4'-Glucuronide
Reactant of Route 6
Reactant of Route 6
Raloxifene 4'-Glucuronide

Citations

For This Compound
66
Citations
D Sun, NR Jones, A Manni, P Lazarus - Cancer prevention research, 2013 - AACR
… Raloxifene is extensively metabolized by glucuronidation to form raloxifene-6-glucuronide (ral-6-Gluc) and raloxifene-4′-glucuronide (ral-4′-Gluc). The goal of the present study was …
Number of citations: 41 aacrjournals.org
K Kosaka - opac.ll.chiba-u.jp
(UGT) that transforms endogenous substances and xenobiotics into more hydrophilic compounds that are subsequently eliminated through excretion of urine and/or bile. Most lipophilic …
Number of citations: 0 opac.ll.chiba-u.jp
T Du, R Sun, L Li, C Ebuzoeme, D Bui… - Journal of separation …, 2020 - Wiley Online Library
… Raloxifene hydrochloride, raloxifene-6-glucuronide, and raloxifene-4′-glucuronide were purchased from Toronto Research Chemicals (Toronto, Canada, all compounds purity ≥99%)…
Y Kokawa, N Kishi, H Jinno, T Tanaka-Kagawa… - European Journal of …, 2013 - Elsevier
… It has been reported that raloxifene 4′-glucuronide formation is catalyzed by both UGT1A8 and UGT1A10 (V max value, UGT1A8>UGT1A10), whereas raloxifene 6-glucuronide is …
Number of citations: 15 www.sciencedirect.com
J Trontelj, M Bogataj, J Marc, A Mrhar - Journal of Chromatography B, 2007 - Elsevier
This paper describes the development and validation of a method for the detection of raloxifene (Ral) and its two glucuronide metabolites, raloxifene-6-glucuronide (M1) and raloxifene-4…
Number of citations: 51 www.sciencedirect.com
BT Gufford, G Chen, AG Vergara, P Lazarus… - Drug metabolism and …, 2015 - ASPET
… Raloxifene 4′-glucuronide (R4G) and raloxifene 6-glucuronide (R6G) were purchased from Toronto Research Chemicals (Toronto, ON, Canada). Alamethicin, bovine serum albumin, …
Number of citations: 35 dmd.aspetjournals.org
T Du, R Sun, I Etim, Z Zheng, D Liang, M Hu… - Pharmaceutical …, 2021 - Springer
… Raloxifene-6-glucuronide and raloxifene-4′-glucuronide were detected as the major metabolites and the ratio of these two glucuronides were different ranging from 2.1 to 4.9 folds in …
Number of citations: 9 link.springer.com
JD Clarke, SM Judson, DD Tian… - Clinical and …, 2023 - Wiley Online Library
… The initial objective was to evaluate the effects of a well-characterized green tea product on the pharmacokinetics of raloxifene, raloxifene 4′-glucuronide, and raloxifene 6-glucuronide …
Number of citations: 5 ascpt.onlinelibrary.wiley.com
DH Jadhav, CS Ramaa - Journal of Bioanalysis & Biomedicine, 2012 - hal.science
… Raloxifene is rapidly absorbed from the gastrointestinal tract and undergoes extensive firstpass glucuronidation, predominantly raloxifene-4’-glucuronide (R4G) and raloxifene-6’-…
Number of citations: 6 hal.science
AR Kim, SJ Lim, BJ Lee - International Journal of Pharmaceutics, 2009 - Elsevier
… In contrast, raloxifene is known to undergo exclusive and extensive pre-systemic glucuronidation, catalyzed by UGT to form metabolites, raloxifene-4′-glucuronide or raloxifene-6-…
Number of citations: 28 www.sciencedirect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.